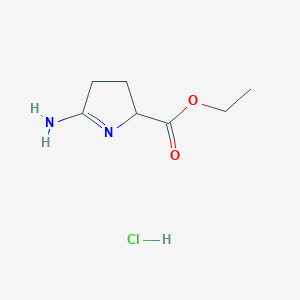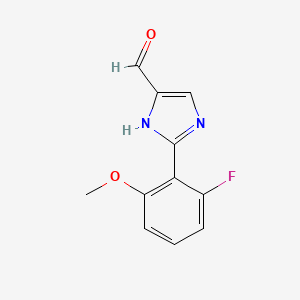
2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an imidazole ring with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-6-methoxyphenylboronic acid with an imidazole derivative under specific conditions to introduce the imidazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The imidazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methoxyphenylboronic acid
- 2-Fluoro-6-methoxybenzeneboronic acid
- 2-Fluoro-6-methoxyphenylboronic acid pinacol ester
Uniqueness
Compared to similar compounds, 2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the imidazole ring and the carbaldehyde group. These functional groups provide distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O2/c1-16-9-4-2-3-8(12)10(9)11-13-5-7(6-15)14-11/h2-6H,1H3,(H,13,14) |
InChI Key |
STMGOVYFUPEQEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


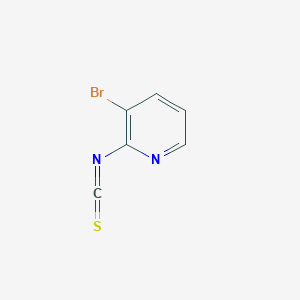
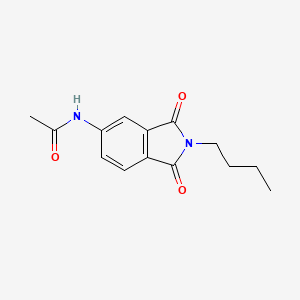
![3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13682236.png)
![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)
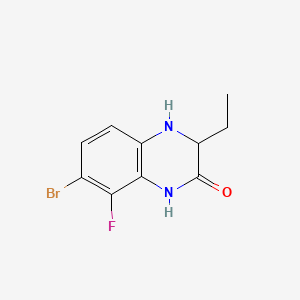
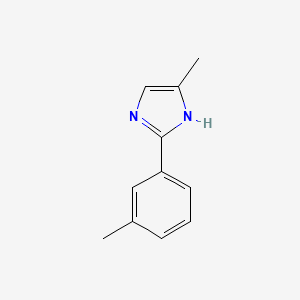
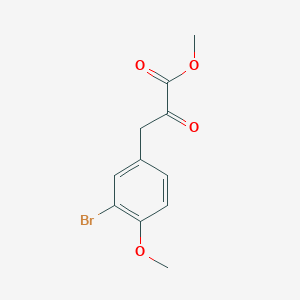
![5-Bromo-2-(1-methyl-3-pyrrolyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole](/img/structure/B13682261.png)
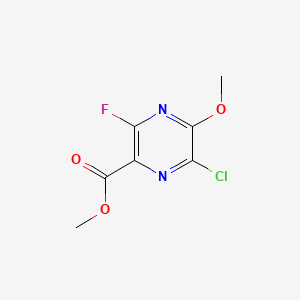
![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)
![4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682278.png)


